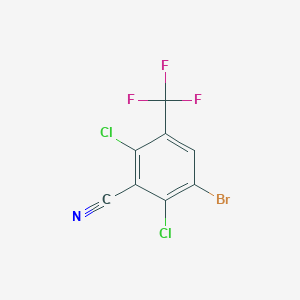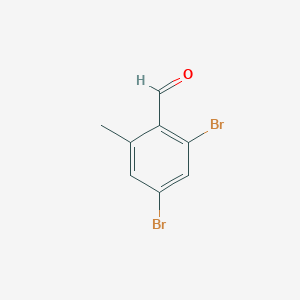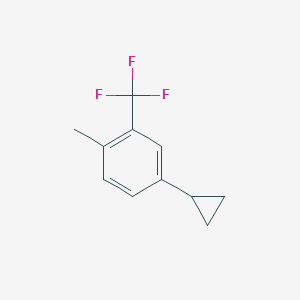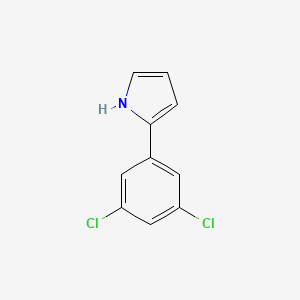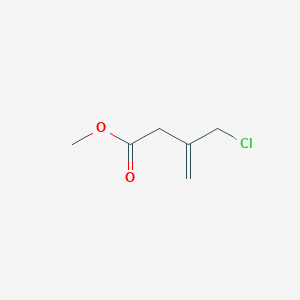
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is a complex organic compound with a unique structure that includes benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxybenzoic acid using benzyl bromide to form 4-benzyloxybenzoic acid This intermediate is then brominated to introduce the bromo group at the 5-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromo group can produce a variety of substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The benzyloxy and cyclopropylmethoxy groups can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromo and cyclopropylmethoxy groups, making it less versatile in certain applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the benzyloxy and cyclopropylmethoxy groups, limiting its potential interactions and applications.
2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: Lacks the bromo and benzyloxy groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromo, and cyclopropylmethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C18H17BrO4 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
5-bromo-2-(cyclopropylmethoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-15-8-14(18(20)21)16(22-11-13-6-7-13)9-17(15)23-10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
Clave InChI |
AUWCOIFTTWKBJA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


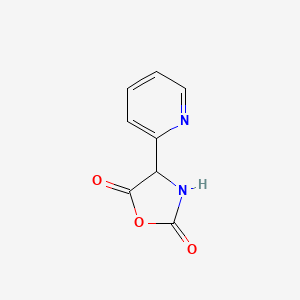
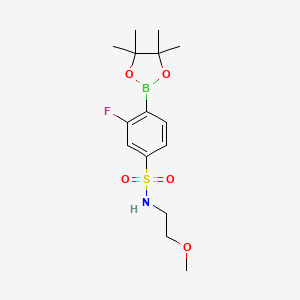


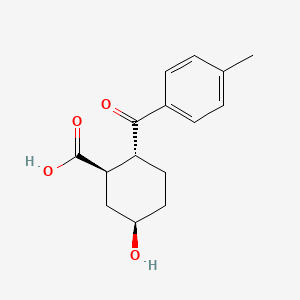
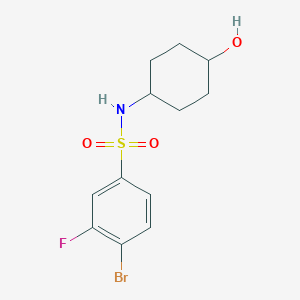
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
